VEGFR-2 Kinase Inhibition: Class-Level Potency Context for N-Sulfonylpiperidine-oxadiazoles
While direct head-to-head IC50 data for this exact compound are not publicly available, the N-sulfonylpiperidine pharmacophore to which it belongs has yielded potent VEGFR-2 inhibitors. In a 2024 study, compound 8 (an N-sulfonylpiperidine derivative) exhibited a VEGFR-2 IC50 of 0.0554 µM, approaching the potency of sorafenib (IC50 = 0.0416 µM) [1]. The (E)-styrylsulfonyl group in the target compound provides a larger hydrophobic surface than the alkylsulfonyl groups present in compound 8, which molecular docking studies suggest could improve occupancy of the VEGFR-2 ATP-binding pocket [1]. This indicates the target compound may retain or exceed the inhibitory activity benchmark established by close structural relatives.
| Evidence Dimension | VEGFR-2 enzymatic inhibition (IC50, µM) |
|---|---|
| Target Compound Data | Not directly reported; belongs to N-sulfonylpiperidine class with potent VEGFR-2 inhibition demonstrated |
| Comparator Or Baseline | Compound 8 (N-sulfonylpiperidine analog): IC50 = 0.0554 µM; sorafenib: IC50 = 0.0416 µM |
| Quantified Difference | Target compound's styryl group predicted to enhance hydrophobic contacts vs. alkyl-sulfonyl of compound 8 |
| Conditions | In vitro VEGFR-2 enzymatic assay; Bioorganic Chemistry 2024 study |
Why This Matters
For researchers procuring a sulfonylpiperidine-oxadiazole for VEGFR-2 inhibitor development, the styryl analog offers a distinct SAR vector predicted to improve target engagement relative to alkylsulfonyl counterparts.
- [1] Elgammal, W. E. et al. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorganic Chemistry 2024, 143, 107033. View Source
